molecular formula C15H16N2O3S B2397896 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-32-8

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2397896
CAS RN: 896011-32-8
M. Wt: 304.36
InChI Key: RAZSEYBKQRNGPH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research. DMTB is a benzamide derivative that has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders.

Scientific Research Applications

Antibacterial and Antifungal Agents

The synthesis and biological evaluation of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid have revealed promising antimicrobial activity . Specifically, these derivatives exhibit good antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 9f, in particular, emerged as an effective antibacterial agent and holds potential for future drug discovery and development.

Factor Xa Inhibition

Research on analogs similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide has demonstrated high inhibition values for both coagulation factors Xa and XIa . Factor Xa remains an attractive target protein, and inhibitors of this factor are being explored for the treatment of various thrombotic conditions.

Heterocyclic Chemistry

The compound’s unique heterocyclic structure, containing nitrogen and sulfur atoms, makes it interesting for chemical and biological studies. Thiophenes, such as this compound, have versatile synthetic applicability and find use in various pharmaceuticals and agrochemicals .

Drug Discovery

Given its novel scaffold, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide could serve as a starting point for drug development. Researchers may explore modifications to enhance its pharmacological properties or combine it with other pharmacophores to create synergistic effects .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-11-7-3-5-9(13(11)20-2)14(18)17-15-16-10-6-4-8-12(10)21-15/h3,5,7H,4,6,8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSEYBKQRNGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide

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